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molecular formula C7H6ClN3O B8346736 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

Cat. No. B8346736
M. Wt: 183.59 g/mol
InChI Key: SKPFYARNDNVQKN-UHFFFAOYSA-N
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Patent
US04487626

Procedure details

To 100 ml of anhydrous methanol was added 0.9 g sodium methoxide plus 1.7 g of 4-chloro-6-methylfuro[2,3-d]pyrimidin-2-amine and the mixture was heated to boiling for 24 hours. The methanol was then removed under reduced pressure and the product was triturated with water and filtered to afford a yield of 1.5 g, m.p. 173°-175°. An NMR (60 MHz) spectrum in trifluoroacetic acid solution exhibited absorptions at 2.5, 4.4 and 6.5 ppm in a 3:3:1 ratio indicating the title compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C[O-].[Na+].Cl[C:7]1[C:8]2[CH:16]=[C:15]([CH3:17])[O:14][C:9]=2[N:10]=[C:11]([NH2:13])[N:12]=1>FC(F)(F)C(O)=O>[CH3:1][O:2][C:7]1[C:8]2[CH:16]=[C:15]([CH3:17])[O:14][C:9]=2[N:10]=[C:11]([NH2:13])[N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)N)OC(=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
The methanol was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford a yield of 1.5 g, m.p. 173°-175°

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C2=C(N=C(N1)N)OC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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